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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indene

Cat. No.: B1317521

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the X-ray crystal structures of trifluoromethyl-
substituted indene derivatives, providing valuable insights for structure-based drug design and
materials science. The introduction of a trifluoromethyl (CF3) group can significantly influence a
molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial substituent in
medicinal chemistry. Understanding its impact on the solid-state conformation and crystal
packing of the indene scaffold is paramount for the rational design of novel therapeutic agents
and functional materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a trifluoromethyl-
substituted indene derivative and a non-fluorinated analogue to highlight the structural effects
of the CFs group.
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Parameter

(E)-2-{4-
(Trifluoromethyl)benzylide
ne]-2,3-dihydro-1H-inden-
1-one[1]

2-Phenyl-1H-indene

Chemical Formula C17H11Fs0 CisH12
Molecular Weight 288.26 192.26
Crystal System Monoclinic Orthorhombic
Space Group P2i/c P212121
a (A) 15.6546(13) 5.862(2)
b (A) 6.2050(6) 14.851(4)
c (A 14.6546(13) 12.224(4)
a(°) 90 90

B(°) 113.774(2) 90

y () 90 90
Volume (A3) 1302.7(2) 1064.1(6)
z 4 4

Density (calc) (g/cms3) 1.469 1.200

Key Intermolecular Interactions

C-H--0, C-H-F, C-H--Tt

van der Waals forces

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared

compounds are crucial for reproducibility and further research.

Synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-
dihydro-1H-inden-1-one[1]

A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1

equivalent) is dissolved in an ethanolic sodium hydroxide solution. The reaction mixture is
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stirred at room temperature. Upon completion, the mixture is poured into crushed ice and
neutralized with concentrated HCI. The resulting precipitate is filtered, washed with water, and
recrystallized from ethanol to yield the final product.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data
is collected at a controlled temperature (e.g., 100 K) using Mo Ka radiation (A = 0.71073 A).
The structure is solved by direct methods and refined by full-matrix least-squares on F2. All
non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated
positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and X-ray
crystallographic analysis of trifluoromethyl-substituted indene derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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